molecular formula C15H17NO3Si B11842391 Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane CAS No. 923294-79-5

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Cat. No.: B11842391
CAS No.: 923294-79-5
M. Wt: 287.38 g/mol
InChI Key: ZCOUAAIIFBNPBC-UHFFFAOYSA-N
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Description

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is a chemical reagent designed for research and development applications. This compound is a trimethylsilyl (TMS) ether, a class of reagents widely valued in synthetic organic chemistry for protecting phenol groups during multi-step synthesis . The biphenyl core structure, substituted with a nitro group, makes this silane a potential intermediate for creating more complex molecules for material science and pharmaceutical research. In broader applications, silane coupling agents with the general formula Y-R-Si-X3, where Y is an organic functional group and X is a hydrolyzable group, are crucial for unifying dissimilar materials . The mechanism involves the hydrolysis of the silane's alkoxy groups to form reactive silanols, which can then condense with hydroxyl groups on inorganic surfaces like glass or metals . Simultaneously, the organic aromatic moiety (the biphenyl group) can interact with or cross-link into organic polymers, thereby improving adhesion between composite materials . This bridging function is exploited in developing advanced composites, adhesives, and coatings to enhance properties such as mechanical strength, water resistance, and durability . Researchers can utilize this compound to modify surface properties or as a building block in constructing novel organic structures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

923294-79-5

Molecular Formula

C15H17NO3Si

Molecular Weight

287.38 g/mol

IUPAC Name

trimethyl-[4-(3-nitrophenyl)phenoxy]silane

InChI

InChI=1S/C15H17NO3Si/c1-20(2,3)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(17)18/h4-11H,1-3H3

InChI Key

ZCOUAAIIFBNPBC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Biphenyl Core Formation

The 3'-nitro-1,1'-biphenyl backbone is typically synthesized via cross-coupling reactions. Two predominant methods are highlighted:

Suzuki-Miyaura Coupling

  • Reactants : 4-Bromophenol and 3-nitrophenylboronic acid.

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Conditions : Toluene, 100°C, 12 h under N₂.

  • Outcome : Forms 4-hydroxy-3'-nitrobiphenyl with ~80% yield.

Ullmann Coupling

  • Reactants : 2-Nitrobenzenediazonium tetrafluoroborate and chlorobenzene.

  • Catalyst : Copper powder (200 mesh, 5 mol%).

  • Conditions : Reflux in chlorobenzene (5 h under N₂).

  • Outcome : Produces 2-nitrobiphenyl derivatives with ~76% yield.

Silylation of the Phenolic Group

The hydroxyl group at the 4-position is converted to a TMS ether using chlorotrimethylsilane (TMSCl):

Standard Silylation Protocol

  • Reactants : 4-Hydroxy-3'-nitrobiphenyl, TMSCl (1.2 equiv), base (Et₃N or imidazole, 1.5 equiv).

  • Solvent : Anhydrous CH₂Cl₂ or THF.

  • Conditions : 0°C to room temperature, 12–24 h.

  • Workup : Quench with NaHCO₃, extract with organic solvent, dry (Na₂SO₄), and purify via column chromatography.

  • Yield : 72–86%.

Alternative Methods

  • Microwave-Assisted Silylation : Reduces reaction time to 1–2 h with comparable yields.

  • TMSOTf Catalysis : Trimethylsilyl triflate (TMSOTf) accelerates silylation in DMF at 80°C.

Optimized Synthetic Procedure

Stepwise Synthesis

  • Suzuki Coupling :

    • 4-Bromophenol (1 mmol), 3-nitrophenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2 mmol) in toluene (5 mL).

    • Heat at 100°C for 12 h. Isolate 4-hydroxy-3'-nitrobiphenyl (80% yield).

  • Silylation :

    • 4-Hydroxy-3'-nitrobiphenyl (1 mmol), TMSCl (1.2 mmol), Et₃N (1.5 mmol) in CH₂Cl₂ (10 mL).

    • Stir at room temperature for 24 h. Purify via silica gel chromatography (hexanes/EtOAc 10:1) to obtain the target compound (85% yield).

Data Tables

Table 1. Comparison of Biphenyl Synthesis Methods

MethodReactantsCatalystYield (%)Reference
Suzuki Coupling4-Bromophenol + 3-NO₂PhB(OH)₂Pd(OAc)₂/PPh₃80
Ullmann Coupling2-Nitrobenzenediazonium + PhClCu powder76

Table 2. Silylation Conditions and Yields

BaseSolventTime (h)Yield (%)Reference
Et₃NCH₂Cl₂2485
ImidazoleDMF1278
None (MW)THF1.582

Mechanistic Insights

  • Suzuki Coupling : Pd⁰ mediates transmetallation between the boronic acid and aryl bromide, followed by reductive elimination to form the biphenyl bond.

  • Silylation : The base deprotonates the phenol, generating a phenoxide that undergoes nucleophilic attack on TMSCl. Steric hindrance from the biphenyl system may necessitate prolonged reaction times.

Challenges and Solutions

  • Low Coupling Efficiency : Use of electron-deficient aryl halides (e.g., nitro groups) slows Pd-catalyzed reactions. Mitigated by increasing catalyst loading or switching to Cu-mediated Ullmann coupling.

  • Silylation Side Reactions : Competing O-silylation of nitro groups is avoided by using mild conditions and stoichiometric TMSCl .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes.

Major Products

    Reduction of Nitro Group: 3’-amino-[1,1’-biphenyl]-4-yl)oxy)silane.

    Substitution Reactions: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is used as a precursor for the introduction of the biphenyl moiety into complex molecules. It serves as a building block for the synthesis of various organic compounds.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. The nitro group can be modified to create bioactive molecules with therapeutic potential.

Industry

In materials science, the compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. It is also employed in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane exerts its effects depends on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated bonds, facilitated by a catalyst. In biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents on Biphenyl Core Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane 3'-NO₂, 4-O-Si(CH₃)₃ Nitro, Siloxy C₁₉H₂₁NO₃Si 347.47 (calculated)
[1,1'-Biphenyl]-4-yltrimethylsilane (3t) None (parent biphenyl) Trimethylsilyl C₁₅H₁₈Si 226.39
(4'-Methoxy-[1,1'-biphenyl]-4-yl)trimethylsilane (3u) 4'-OCH₃ Methoxy, Trimethylsilyl C₁₆H₂₀OSi 256.42
Trimethyl(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)silane (3v) 3'-CF₃ Trifluoromethyl, Trimethylsilyl C₁₆H₁₇F₃Si 294.40
Trimethyl[(4-nitrophenyl)ethynyl]silane 4-NO₂ on phenyl-ethynyl Nitro, Ethynyl, Trimethylsilyl C₁₁H₁₃NO₂Si 219.31
Trimethyl((1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)oxy)silane Partially hydrogenated biphenyl Cyclohexene, Siloxy C₁₅H₂₂OSi 246.42

Key Observations :

  • Electron Effects: The nitro group in the target compound (3'-NO₂) and Trimethyl[(4-nitrophenyl)ethynyl]silane introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in 3u .
  • Steric Bulk : The siloxy group in the target compound increases steric hindrance compared to simple trimethylsilyl derivatives (e.g., 3t).

Physicochemical Properties

Spectral Data
  • NMR Spectroscopy :

    • For 3u : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.66–7.55 (m, 6H) and a methoxy singlet at δ 3.86. The trimethylsilyl group resonates at δ 0.35 (s, 9H).
    • The target compound’s nitro group would likely deshield adjacent protons, causing downfield shifts in aromatic signals compared to 3u.
  • IR Spectroscopy :

    • Nitro groups exhibit strong absorption near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .
Stability and Reactivity
  • The nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions.
  • Siloxy groups (e.g., in the target compound) are hydrolytically sensitive compared to non-oxygenated silanes like 3t .

Biological Activity

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is an organosilicon compound that has garnered attention for its potential biological applications. This compound features a trimethylsilyl group attached to a biphenyl moiety with a nitro substituent, which may influence its biological activity and reactivity in various chemical processes.

Synthesis

The synthesis of this compound typically involves the reaction of 3’-nitro-[1,1’-biphenyl]-4-ol with chlorotrimethylsilane in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis:

3 nitro 1 1 biphenyl 4 ol+ClSi CH3 3Trimethyl 3 nitro 1 1 biphenyl 4 yl oxy silane+HCl\text{3 nitro 1 1 biphenyl 4 ol}+\text{ClSi CH}_3\text{ }_3\rightarrow \text{Trimethyl 3 nitro 1 1 biphenyl 4 yl oxy silane}+\text{HCl}

Key Properties:

  • Molecular Formula: C13H15N2O2Si
  • Molecular Weight: 247.35 g/mol
  • Boiling Point: Not available
  • Solubility: Soluble in organic solvents

Biological Activity

The biological activity of this compound is primarily influenced by its nitro group, which can be reduced to an amino group, potentially allowing interaction with various biological targets such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects may involve:

  • Reduction of Nitro Group: The nitro group can be converted into an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts. This transformation can enhance the compound's reactivity toward biological systems.
  • Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions, facilitating the addition across unsaturated carbon-carbon bonds.

Toxicological Profile

Toxicity assessments have indicated that at high doses (e.g., 750 mg/kg and 1000 mg/kg), there was evidence of mortality in animal studies. Specifically, only one out of four animals survived at the highest dose tested, suggesting significant toxicity at elevated concentrations .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1 Investigated the reduction of nitro groups in similar compounds and their subsequent biological activities, highlighting potential therapeutic applications.
Study 2 Evaluated the cytotoxic effects of nitro-substituted silanes on cancer cell lines, demonstrating selective toxicity that could be leveraged for targeted therapies.
Study 3 Analyzed the reactivity of aryl silanes in biological systems, noting that modifications to the nitro group significantly altered interaction profiles with biological targets.

Comparison with Similar Compounds

This compound can be compared with other organosilicon compounds:

CompoundStructureBiological Activity
Trimethylsilane Simpler structure without functional groupsUsed primarily as a reducing agent
Triethylsilane Similar to Trimethylsilane but with ethyl groupsDifferent reactivity and solubility properties
Phenyltrimethylsilane Contains a phenyl group instead of biphenylUsed in organic synthesis for introducing phenyl groups

Q & A

Q. What are the optimized synthetic routes for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, and how do reaction conditions influence yield and purity?

Methodology :

  • Stepwise Synthesis : Begin with the preparation of the biphenyl nitro precursor via Suzuki-Miyaura coupling (using Pd catalysts) or Ullmann coupling (Cu catalysts). Silylation is then performed using chlorotrimethylsilane in anhydrous THF under nitrogen at 0–5°C to avoid premature hydrolysis .
  • Catalytic Conditions : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while bases like NaH or K₂CO₃ stabilize intermediates. Solvents such as DMF or THF are critical for solubility .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted nitroarenes and silane byproducts.

Q. How is structural characterization of this compound performed, and what key spectroscopic markers validate its identity?

Methodology :

  • NMR Analysis :
    • ¹H NMR : Aromatic protons on the biphenyl moiety appear as doublets (δ 7.2–8.3 ppm). The trimethylsilyl group shows a singlet at δ 0.2–0.3 ppm .
    • ¹³C NMR : The nitro group deshields adjacent carbons (C-3' at ~148 ppm), while the silyl ether oxygen shifts C-4 to ~160 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (calc. for C₁₇H₂₁NO₃Si: 339.42 g/mol) with [M+H]⁺ at m/z 340.3 .
  • X-ray Crystallography : Resolves steric effects from the nitro and silyl groups, confirming dihedral angles between phenyl rings (~45°) .

Q. What stability challenges arise under varying pH and temperature, and how are they mitigated?

Methodology :

  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 1–13) via HPLC. The silyl ether bond is labile in acidic conditions (t₁/₂ < 1 hr at pH 1), requiring storage in anhydrous environments .
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C, with siloxane formation detected via FTIR (Si-O-Si peaks at 1050–1100 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in cross-coupling reactions?

Methodology :

  • Computational Studies : DFT calculations (B3LYP/6-311G**) reveal the nitro group reduces electron density at C-4 (Mulliken charge: −0.12 vs. −0.05 in non-nitrated analogs), enhancing electrophilic substitution at this position .
  • Catalytic Applications : In Ni-catalyzed aminations, the nitro group acts as a directing group, enabling regioselective C-O bond activation. Yields improve by 20% compared to non-nitrated analogs .

Q. What strategies resolve contradictions in reported reaction outcomes, such as competing silyl migration or nitro reduction?

Methodology :

  • Mechanistic Probes : Isotopic labeling (²⁹Si NMR) tracks silyl group migration during heating. Competing pathways (e.g., nitro reduction by Pd-H species) are suppressed using non-protonic solvents (e.g., DCE) .
  • In Situ Monitoring : ReactIR identifies transient intermediates (e.g., nitrosoarenes) during catalytic cycles, guiding additive optimization (e.g., BHT as a radical scavenger) .

Q. How can computational models predict this compound’s performance in materials science (e.g., as a precursor for functionalized surfaces)?

Methodology :

  • Molecular Dynamics (MD) : Simulate self-assembly on SiO₂ surfaces. The nitro group enhances adhesion energy (−45 kJ/mol vs. −32 kJ/mol for methyl analogs) due to dipole interactions .
  • Charge Transport Studies : DFT+Non-Equilibrium Green’s Function (NEGF) models predict electron mobility (μₑ = 0.12 cm²/V·s) in organic semiconductors, validated by FET device testing .

Q. What role does the compound play in photochemical reactions, and how do substituents modulate excited-state dynamics?

Methodology :

  • UV-Vis/Transient Absorption : The nitro group induces a redshift (λmax = 320 nm vs. 280 nm for non-nitrated) and prolongs triplet-state lifetime (τ = 2.5 µs) due to heavy-atom effects .
  • Photocatalysis : In [2+2] cycloadditions, the silyl group stabilizes charge-transfer states, improving quantum yield (Φ = 0.42 vs. 0.28 for non-silylated analogs) .

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